molecular formula C10H10N2O2S B3029482 Ethyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 677304-89-1

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

Cat. No. B3029482
CAS RN: 677304-89-1
M. Wt: 222.27
InChI Key: JJJDYTDZPDRXCF-UHFFFAOYSA-N
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Description

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 . The IUPAC name for this compound is ethyl 2-amino-1H-1lambda3-benzo[d]thiazole-7-carboxylate .


Synthesis Analysis

The synthesis of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate and its derivatives involves various methods. One approach involves the use of ethanol and hydrazine hydrate . Another method involves the use of bromine and chlorobenzene . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures .


Molecular Structure Analysis

The molecular structure of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can be used to elucidate the structure .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-aminobenzo[d]thiazole-7-carboxylate are diverse. For instance, it can undergo oxidation reactions . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is a solid at room temperature . The compound’s solubility and lipophilicity have also been studied .

Scientific Research Applications

Anxiolytic Properties

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: has been investigated for its potential as a non-sedative anxiolytic agent. Preliminary studies suggest that it may modulate anxiety-related pathways, making it a promising candidate for further research in treating anxiety disorders .

Anticancer Activity

Researchers have explored the anticancer properties of this compound. It exhibits cytotoxic effects against cancer cells, making it a potential lead compound for developing novel chemotherapeutic agents. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

PET Imaging Probe for Alzheimer’s Disease

The compound has also been evaluated as a PET imaging probe for detecting β-amyloid plaques in the brains of Alzheimer’s patients. Its ability to bind specifically to these plaques could aid in early diagnosis and monitoring disease progression .

Kinase Inhibition

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate: shows promise as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can have therapeutic implications in various diseases, including cancer and inflammatory disorders .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It exhibits activity against both gram-positive and gram-negative organisms. Further exploration is necessary to understand its mode of action and potential clinical applications .

Treatment of Nerve Function Loss

Derivatives of Ethyl 2-aminobenzo[d]thiazole-7-carboxylate have been investigated for their ability to treat interval loss of nerve function. These compounds may hold promise in neurodegenerative conditions and nerve-related disorders .

Mechanism of Action

While the specific mechanism of action for Ethyl 2-aminobenzo[d]thiazole-7-carboxylate is not mentioned in the search results, thiazole derivatives are known to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, P305+P351+P338 .

Future Directions

Thiazole derivatives, including Ethyl 2-aminobenzo[d]thiazole-7-carboxylate, are of interest in drug design due to their high biological and pharmacological activity . Future research may focus on exploring their potential in the development of new drugs and materials .

properties

IUPAC Name

ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJDYTDZPDRXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663228
Record name Ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminobenzo[d]thiazole-7-carboxylate

CAS RN

677304-89-1
Record name Ethyl 2-amino-1,3-benzothiazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of thiocarbamate (1.95 g, 12.2 mmol, 2.11 eqiv) in chloroform (10 mL) was added dropwise over a period of 40 min to a vigorously maintained mixture of ethyl 3-[(aminocarbonothioyl)amino]benzoate (1.30 g, 5.78 mmol, 1.00 eqiv), glacial acetic acid (10 mL) and chloroform (10 mL). The mixture was maintained 30 min at rt and then was heated at 70° C. for 4 h. The mixture was allowed to cool to room temperature and maintained for an additional 13 h. The volatiles were removed under reduced pressure and the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL). The product was isolated by filtration, washed successively with acetone (5 mL) and hexanes (10 mL), and dried in a vacuum oven to provide 1.65 g (95%) of product as a mixture of ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide and ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide in a ratio of 95/5, respectively. This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL) and a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL). The organic layer was separated, dried over anhydrous sodium sulfate and concentrated. The residue was crystallized form ethyl acetate to provide pure ethyl 2-amino-1,3-benzothiazole-7-carboxylate. 1H NMR (500 MHz, DMSO-d6) δ 1.35 (t, J=7.5, 3H), 4.36 (q, J=7, 2H), 7.35 (t, J=7.5, 1H), 7.57 (d, J=7, 1H), 7.61 (bs, 2H), 7.65 (d, J=8, 1H); MS (EI) m/z 223 (M++1).
Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of thiocarbamate (12.2 mmol) in chloroform (10 mL) was added dropwise over a period of 40 min to a vigorously maintained mixture of ethyl 3-[(aminocarbonothioyl)amino]benzoate (5.78 mmol), glacial acetic acid (10 mL) and chloroform (10 mL). The mixture was maintained 30 min at rt and then was heated at 70° C. for 4 h. The mixture was allowed to cool to room temperature and maintained for an additional 13 h. The volatiles were removed under reduced pressure and the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL). The product was isolated by filtration, washed successively with acetone (5 mL) and hexanes (10 mL), and dried in a vacuum oven, thus providing the product in 95% yield as a mixture of ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide and ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide in a ratio of 95/5, respectively. This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL) and a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL). The organic layer was separated, dried over anhydrous sodium sulfate and concentrated. The residue was crystallized form ethyl acetate, thus providing pure ethyl 2-amino-1,3-benzothiazole-7-carboxylate. 1H NMR (500 MHz, Me2SO-d6) δ 1.35 (t, J=7.5, 3H), 4.36 (q, J=7, 2H), 7.35 (t, J=7.5, 1H), 7.57 (d, J=7, 1H), 7.61 (bs, 2H), 7.65 (d, J=8, 1H); MS (EI) m/z 223 (M++1).
Name
thiocarbamate
Quantity
12.2 mmol
Type
reactant
Reaction Step One
Quantity
5.78 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of thiocarbamate (12.2 mmol) in chloroform (10 mL) was added dropwise over a period of 40 min to a vigorously maintained mixture of ethyl 3-[aminocarbonothioyl)amino]benzoate (5.78 mmol), glacial acetic acid (10 mL) and chloroform (10 mL). The mixture was maintained 30 min at rt and then was heated at 70° C. for 4 h. The mixture was allowed to cool to room temperature and maintained for an additional 13 h. The volatiles were removed under reduced pressure and the solid residue was suspended in a mixture of chloroform (10 mL) and acetone (10 mL). The product was isolated by filtration, washed successively with acetone (5 mL) and hexanes (10 mL), and dried in a vacuum oven, thus providing the product in 95% yield as a mixture of ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide and ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide in a ratio of 95/5, respectively. This product was partitioned between saturated aqueous solution of sodium bicarbonate (25 mL) and a mixture of ethyl acetate (70 mL) and tetrahydrofuran (30 mL). The organic layer was separated, dried over anhydrous sodium sulfate and concentrated. The residue was crystallized form ethyl acetate, thus providing pure ethyl 2-amino-1,3-benzothiazole-7-carboxylate. 1H NMR (500 MHz, Me2SO-d6) δ 1.35 (t, J=7.5, 3H), 4.36 (q, J=7, 2H), 7.35 (t, J=7.5, 1H), 7.57 (d, J=7, 1H), 7.61 (bs, 2H), 7.65 (d, J=8, 1H); MS (EI) m/z 223 (M++1).
Name
thiocarbamate
Quantity
12.2 mmol
Type
reactant
Reaction Step One
Quantity
5.78 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
ethyl 2-amino-1,3-benzothiazole-7-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 2-amino-1,3-benzothiazole-5-carboxylate hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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